(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide
(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide
S-Benzyl-L-cysteine-4-nitroaniline
Brand Name:
Vulcanchem
CAS No.:
7436-62-6
VCID:
VC21539228
InChI:
InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Molecular Formula:
C16H17N3O3S
Molecular Weight:
331.4 g/mol
(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide
CAS No.: 7436-62-6
VCID: VC21539228
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Description | S-Benzyl-L-cysteine-4-nitroaniline |
---|---|
CAS No. | 7436-62-6 |
Product Name | (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide |
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.4 g/mol |
IUPAC Name | (2R)-2-amino-3-benzylsulfanyl-N-(4-nitrophenyl)propanamide |
Standard InChI | InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m0/s1 |
Standard InChIKey | HOZQMLJHNCMSRC-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Synonyms | S-benzyl-L-cysteine-4'-nitroanilide |
PubChem Compound | 81941 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume